molecular formula C9H13N3O B12228008 N-cyclobutyl-6-methoxypyrimidin-4-amine

N-cyclobutyl-6-methoxypyrimidin-4-amine

Cat. No.: B12228008
M. Wt: 179.22 g/mol
InChI Key: HDVVPVUOMFXXQB-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-methoxypyrimidin-4-amine is a pyrimidine derivative characterized by a methoxy group at the 6-position and a cyclobutylamino substituent at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-cyclobutyl-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C9H13N3O/c1-13-9-5-8(10-6-11-9)12-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12)

InChI Key

HDVVPVUOMFXXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-methoxypyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 6-methoxypyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-6-hydroxypyrimidin-4-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclobutyl-6-methoxypyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Substituent Variations in Pyrimidin-4-amine Derivatives

Key structural analogs differ in substituents at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring. These variations influence molecular packing, hydrogen bonding, and biological activity.

Table 1: Substituent Comparison of Selected Pyrimidin-4-amine Derivatives
Compound Name (Reference) Substituents Molecular Formula Key Features
N-cyclobutyl-6-methoxypyrimidin-4-amine 6-OCH₃, 4-NH-cyclobutyl C₉H₁₃N₃O Steric effects from cyclobutyl; potential for C–H⋯O/N interactions.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-... () 6-CH₃, 2-Ph, 5-[(4-CF₃C₆H₄NH)CH₂], 4-NH-(4-MeOC₆H₄) C₂₆H₂₄F₃N₄O Extended π-stacking; N–H⋯N and C–H⋯O hydrogen bonds observed crystallographically.
6-Chloro-N-cyclopropyl-2-(methylthio)... () 6-Cl, 2-SCH₃, 4-NH-cyclopropyl C₈H₁₀ClN₃S Chloro and methylthio groups enhance electrophilicity; cyclopropyl introduces strain.
6-Cyclobutyl-2-(1-methoxyethyl)... () 6-cyclobutyl, 2-(1-MeOCH₂CH₂) C₁₁H₁₇N₃O Bulky 2-substituent; ethoxy group may facilitate solubility.
N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)... () 5-[(4-EtOC₆H₄NH)CH₂], 4-NH-(2-FC₆H₄) C₂₇H₂₅FN₄O Fluorophenyl enhances dipole interactions; ethoxy group participates in C–H⋯O bonds.

Structural and Crystallographic Insights

Hydrogen Bonding Patterns
  • N–H⋯N and C–H⋯O Interactions : In N-(4-methoxyphenyl)-6-methyl-2-phenyl derivatives, intermolecular N–H⋯N bonds form cyclic R₂²(14) motifs, while C–H⋯O interactions link molecules into extended networks (). For this compound, similar N–H⋯N interactions are plausible, though steric hindrance from the cyclobutyl group may reduce packing efficiency.
  • Aromatic π–π Stacking : Derivatives like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)... exhibit π–π stacking between pyrimidine rings (centroid distance: 3.692 Å), stabilizing crystal lattices (). The methoxy group in the target compound may similarly engage in edge-to-face interactions.
Dihedral Angles and Conformational Flexibility
  • In N-(2-fluorophenyl) derivatives, dihedral angles between the pyrimidine ring and aryl substituents range from 2.7° to 77.5°, indicating significant conformational variability (). The cyclobutyl group in the target compound may enforce a more rigid geometry, limiting rotational freedom.

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